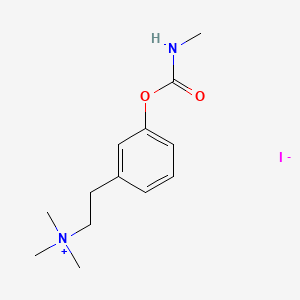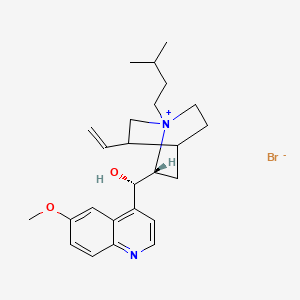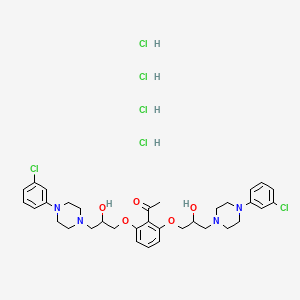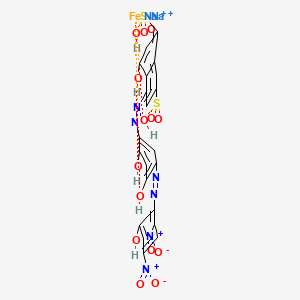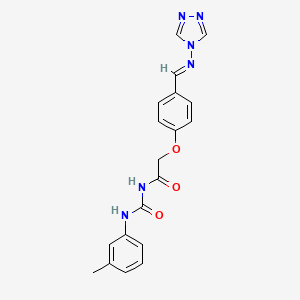
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of two methoxy groups on the phenyl ring and an iodine atom on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with 2-iodo-4,5-dimethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dimethoxyphenyl 2-(2-hydroxy-4,5-dimethoxyphenyl)acetate.
Substitution: Formation of 3,4-dimethoxyphenyl 2-(2-substituted-4,5-dimethoxyphenyl)acetate.
Scientific Research Applications
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for radiolabeled compounds used in imaging techniques.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The methoxy groups and iodine atom play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)acetic acid: Similar structure but lacks the ester linkage.
3,4-Dimethoxyphenethylamine: Similar methoxy substitution pattern but different functional groups.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethanamine: Similar iodine and methoxy substitution but different core structure.
Uniqueness
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate is unique due to its specific combination of methoxy and iodine substitutions on the phenyl rings, as well as the ester linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C18H19IO6 |
|---|---|
Molecular Weight |
458.2 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) 2-(2-iodo-4,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C18H19IO6/c1-21-14-6-5-12(9-16(14)23-3)25-18(20)8-11-7-15(22-2)17(24-4)10-13(11)19/h5-7,9-10H,8H2,1-4H3 |
InChI Key |
WJFQIYMLPQDFQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)CC2=CC(=C(C=C2I)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)

![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
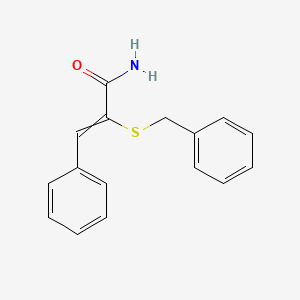
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
